molecular formula C15H18N2O5 B1598430 Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate CAS No. 879450-95-0

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate

Cat. No. B1598430
CAS RN: 879450-95-0
M. Wt: 306.31 g/mol
InChI Key: MBXUOLZJTSBTPJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 885949-64-4 . It has a molecular weight of 306.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H18N2O5/c1-2-22-15 (19)12-5-7-16 (8-6-12)13-4-3-11 (10-18)9-14 (13)17 (20)21/h3-4,9-10,12H,2,5-8H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 306.32 .

Scientific Research Applications

Peptide Synthesis

  • Carboxyl-group Protection : A study by Amaral (1969) introduced the use of the 2-(p-nitrophenylthio)ethyl group for carboxyl-group protection in peptide synthesis, highlighting its advantages over other groups. This method involves selective removal of the protecting group by conversion into the corresponding sulphone via treatment with alkali, demonstrating its utility in synthesizing complex peptides (Amaral, 1969).

Cancer Research

  • Anticancer Agent Evaluation : Research by Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some derivatives demonstrated strong anticancer potential, suggesting the importance of this chemical structure in developing new therapeutic agents (Rehman et al., 2018).

Chemical Synthesis and Analysis

  • Complex Formation : Prakash et al. (2014) synthesized complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) and characterized them through various spectroscopic and DFT techniques. The study provided insights into the binding mechanisms and potential applications of these complexes (Prakash et al., 2014).

Materials Science

  • Electrochromic Properties : Hu et al. (2013) investigated the electrochemical and electrochromic properties of novel donor–acceptor type monomers and their polymers, showcasing how the introduction of different acceptor groups affects these properties. This research demonstrates the potential of utilizing Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate derivatives in advanced material applications (Hu et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(19)11-5-7-16(8-6-11)14-4-3-13(17(20)21)9-12(14)10-18/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXUOLZJTSBTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407200
Record name ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879450-95-0
Record name ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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